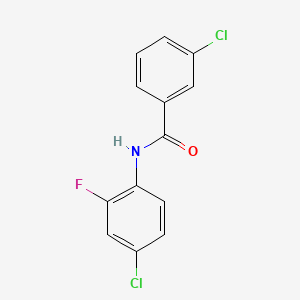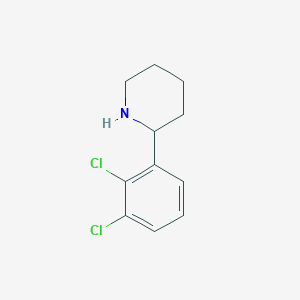
2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl(2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl(2-thienyl)methanone is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a benzene ring fused to an azepine ring, with a tetrahydro structure and a thienylcarbonyl group attached. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl(2-thienyl)methanone can be achieved through various synthetic routes. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Industrial production methods may involve optimizing these synthetic routes for higher yields and scalability.
Chemical Reactions Analysis
2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl(2-thienyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the azepine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits biological activities, including antibacterial and antifungal properties.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl(2-thienyl)methanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl(2-thienyl)methanone can be compared with other benzazepine derivatives, such as:
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-furylcarbonyl)-: Similar structure but with a furyl group instead of a thienyl group.
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-pyridylcarbonyl)-: Contains a pyridyl group, which may alter its biological activity.
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-phenylcarbonyl)-: Features a phenyl group, potentially affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Properties
Molecular Formula |
C15H15NOS |
|---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1-benzazepin-1-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C15H15NOS/c17-15(14-9-5-11-18-14)16-10-4-3-7-12-6-1-2-8-13(12)16/h1-2,5-6,8-9,11H,3-4,7,10H2 |
InChI Key |
MUVHIVKCDZHHBO-UHFFFAOYSA-N |
SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1638490.png)








![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)

![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid](/img/structure/B1638523.png)


